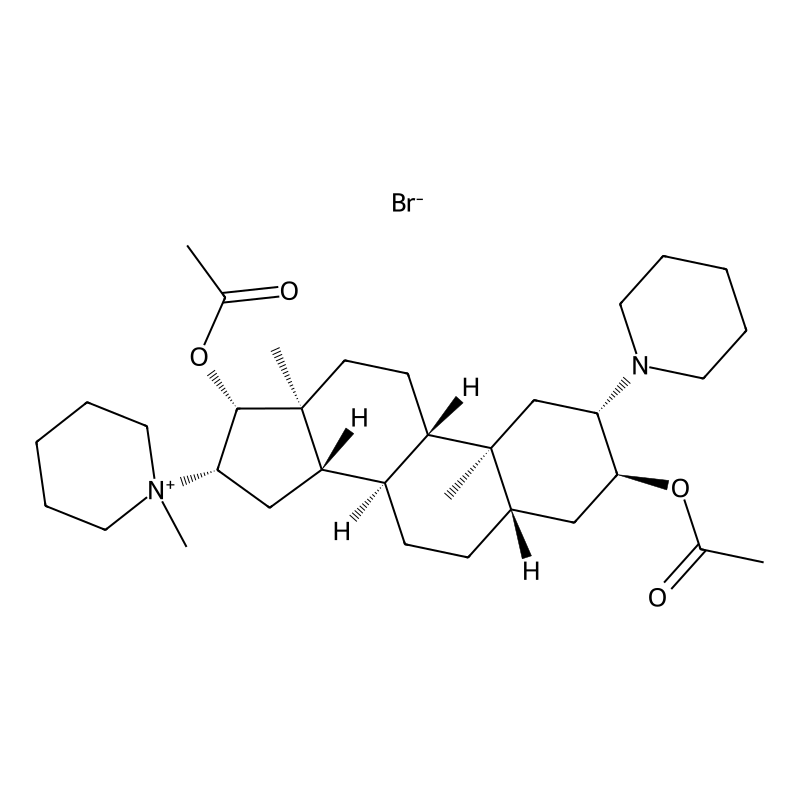

Vecuronium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NMR Signal Assignments for Vecuronium Bromide and Intermediates

The tables below summarize the complete NMR signal assignments from a 2021 crystallographic and spectroscopic study [1] [2] [3]. The researchers performed a complete NMR characterization (¹H, ¹³C, ¹⁵N) of Vecuronium bromide and its advanced synthetic intermediates, filling a significant gap in the existing literature.

Table 1: Summary of Compounds and NMR Data

| Compound Name / Structure | Type of NMR Data Available | Key Findings / Significance |

|---|---|---|

| This compound (4) | Complete ¹H, ¹³C, and ¹⁵N NMR signal assignment [1]. | Provides a modern and full spectroscopic characterization of the final active pharmaceutical ingredient (API). |

| 2β,16β-Bispiperidino-5α-androstane-3α,17β-diol (10) | Complete ¹H, ¹³C, and ¹⁵N NMR signal assignment; Single-crystal X-ray diffraction structure [1] [2]. | This is the first advanced intermediate with all stereocenters in the final configuration. The X-ray structure allowed for definitive stereochemical assignment. |

| 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane (8) | NMR data [1]. | A key starting intermediate in the synthetic pathway. |

| 2α,3α-Epoxy-17β-hydroxy-16β-piperidino-5α-androstane (9) | NMR data [1]. | An intermediate in the synthetic pathway. |

| 16β-Piperidino-2β,3β-dihydroxy-5α-androstan-17-one (11) | NMR data [1]. | An intermediate in the synthetic pathway. |

Table 2: Synthetic Pathway from Epiandrosterone to this compound

The synthesis starts from the commercially available epiandrosterone (12) [1]. The following diagram illustrates the optimized pathway to produce this compound and the characterized intermediates (8, 9, 10, 11).

Synthetic pathway to this compound and characterized intermediates [1].

Detailed Experimental Protocols

The 2021 study provides specific details on the synthesis and characterization methods.

1. Synthetic Procedure The synthesis began with commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone). The researchers implemented some modifications to a traditional synthetic procedure to obtain this compound and the advanced intermediates (8-11) [1]. The key steps are outlined in the workflow above.

2. NMR Spectroscopy Experimental Parameters For the comprehensive NMR characterization, the following experimental conditions were used [1]:

- Instrumentation: NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H, 100 MHz for ¹³C, and 40 MHz for ¹⁵N.

- Solvent: Deuterochloroform (CDCl₃) was used.

- Chemical Shift Referencing: ¹H and ¹³C chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual protonated solvent signal.

- 15N NMR: ¹⁵N chemical shifts were measured indirectly and are reported relative to an external standard of nitromethane.

3. X-ray Crystallography Single crystals of the key intermediate 2β,16β-bispiperidino-5α-androstane-3α,17β-diol (10) were obtained. The crystal structure was solved using Olex2 and refined with the SHELXL program. This analysis allowed for the complete stereochemical assignment of its stereocenters [1].

Important Context for Researchers

- Historical Data: A prior complete assignment of ¹H and ¹³C NMR resonances for this compound itself was reported in 1998, and its molecular structure was first determined by SC-XRD analysis in 1991 [1] [4]. The 2021 study builds upon and supersedes this older data with a more comprehensive analysis.

- Structural Nuance: The 1991 study noted that the A ring of this compound in the crystal structure shows an axial conformation for the acetoxy and piperidinyl substituents, which is also present in solution. This conformation changes after protonation of the piperidinyl group [4].

References

- 1. This compound and its advanced intermediates: A crystallographic and spectroscopic study - ScienceDirect [sciencedirect.com]

- 2. This compound and its advanced intermediates [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its advanced intermediates [ovid.com]

- 4. Molecular structure of this compound, a neuromuscular blocking agent. Crystal structure, molecular mechanics and NMR investigations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Synthetic Pathway from Epiandrosterone to Vecuronium Bromide

The synthesis of Vecuronium Bromide from Epiandrosterone is a multi-step process that constructs the bis-piperidinium structure. The following diagram outlines the complete reaction workflow:

Synthesis of this compound involves eight steps from Epiandrosterone [1] [2].

Summary of Reaction Conditions and Performance

The table below summarizes the key reaction steps and their reported performance from the patent [1] [2].

| Step | Reaction Type | Key Reagents & Conditions | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | Esterification | p-Toluenesulfonyl chloride, pyridine, 40°C, 3h | Epiandrosterone sulfonyl ester (III) | 95.7% |

| 2 | Elimination & Dehydration | 2,6-lutidine, reflux, 4h | 5α-androst-2-ene-17-one (IV) | 80.0% |

| 3 | Enol Esterification | Isopropenyl acetate, p-TsOH, reflux | 17-acetoxy-5α-androstane-2,16-diene (V) | 92.0% |

| 4 | Epoxidation | Hydrogen peroxide | (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) | Information missing |

| 5 | Ring-opening & Addition | Piperidine | 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII) | Information missing |

| 6 | Reduction | Potassium borohydride | 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) | Information missing |

| 7 | Acetylation | Acetic anhydride | 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX) | Information missing |

| 8 | Quaternization | Bromomethane | This compound (I) | Information missing |

A 2021 study by Ciceri et al. confirms that 2β,16β-bispiperidino-5α-androstane-3α,17β-diol (Intermediate VIII) is a pivotal advanced intermediate where all stereocenters are in the final configuration, characterized using X-ray crystallography and NMR [3] [4].

Detailed Experimental Protocols

Here are the detailed experimental procedures for key steps in the synthesis, as described in the patent [1] [2].

Step 1: Preparation of Epiandrosterone Sulfonyl Ester (III)

- Procedure: Dissolve epiandrosterone (II) (40.0 g, 0.1379 mol) and p-toluenesulfonyl chloride (45.0 g, 0.236 mol) in pyridine (250 ml). React at 40°C for 3 hours. Pour the reaction solution into water (670 ml), filter, and obtain a white solid. Wash the solid with water (3 × 20 ml) and dry to obtain the product (III).

- Result: 58.6 g of product was obtained with a yield of 95.7% and a melting point of 163-165°C.

Step 2: Preparation of 5α-androst-2-ene-17-one (IV)

- Procedure: Add compound (III) (50.0 g, 0.1125 mol) to 2,4,6-collidine (100 ml). Heat to reflux for 4 hours. Pour the reaction solution into 10% dilute sulfuric acid (150 ml) to precipitate a white solid. Filter, wash the solid with water (3 × 20 ml), and dry to obtain product (IV).

- Result: 24.5 g of an off-white solid was obtained with a yield of 80.0% and a melting point of 108-110°C.

Step 3: Preparation of 17-acetoxy-5α-androstane-2,16-diene (V)

- Procedure: Heat (IV) (15.0 g, 0.055 mol), p-toluenesulfonic acid (1.5 g, 0.009 mol), and isopropenyl acetate (50 ml) under reflux. Upon reaction completion, concentrate under reduced pressure. Add chloroform (100 ml) to the residue, then wash successively with a saturated sodium carbonate solution and water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain a crude product. Recrystallize from ethanol to obtain (V) as white crystals.

- Result: 15.8 g of product was obtained with a yield of 92.0%.

Process Purification and Final API Isolation

For obtaining high-purity this compound active pharmaceutical ingredient (API), a subsequent patent details an effective purification method [5].

- Process: This method involves purifying crude this compound through column chromatography followed by recrystallization.

- Chromatography: Use neutral alumina as the stationary phase and dichloromethane as the mobile phase. A preparative-scale column is recommended with a pressure of 0.05-0.3 MPa and a flow rate of 0.1-5.0 ml/min.

- Recrystallization: The this compound-containing fractions are concentrated. Under 60°C, absolute ethanol is added to the dichloromethane solution with a volume ratio of 1:1 to 1:4 (dichloromethane solution : ethanol). The solution is then cooled with a gradient temperature reduction for recrystallization.

- Advantage: This process is reported to increase product purity to over 99.7%, reducing impurities and associated side effects, making it suitable for industrial mass production [5].

References

- 1. CN101684139A - Synthesis process of this compound [patents.google.com]

- 2. Synthesis process of this compound [eureka.patsnap.com]

- 3. and its advanced intermediates... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and its advanced intermediates [ovid.com]

- 5. This compound compound and production method ... [patents.google.com]

vecuronium bromide mechanism of action neuromuscular junction

Pharmacodynamic Profile & Experimental Potency

| Parameter | Details |

|---|---|

| Mechanism of Action | Competitive antagonist at postjunctional nicotinic cholinergic receptors [1] [2]. |

| Primary Effect | Prevents acetylcholine binding, inhibiting depolarization and muscle contraction [3]. |

| Metabolite Activity | 3-desacetylvecuronium metabolite has 50-80% of the parent drug's potency [1] [4]. |

| Reversibility | Anticholinesterases (neostigmine) or encapsulating agent (sugammadex) [5]. |

| Parameter | Value | Experimental Context |

|---|---|---|

| Human ED₅₀ (Single Bolus) | 15.0 µg/kg | During 60% N₂O-halothane anesthesia [6]. |

| Human ED₅₀ (Cumulative) | 19.9 µg/kg | During 60% N₂O-halothane anesthesia [6]. |

| Human ED₉₅ (Male) | 55.7 µg/kg | During N₂O/O₂ with thiopentone and fentanyl [7]. |

| Human ED₉₅ (Female) | 39.8 µg/kg | During N₂O/O₂ with thiopentone and fentanyl [7]. |

| Feline ED₅₀ Range | 7.5 to 15.6 µg/kg | Varies by muscle; pentobarbital anesthesia [8]. |

Clinical Pharmacokinetics & Dosing

| Parameter | Details |

|---|---|

| Onset of Action | 2-3 minutes for intubation conditions [1]. |

| Clinical Duration | 25-40 minutes (recovery to 25% of control) [1]. |

| Full Recovery | 45-65 minutes (95% recovery after intubating dose) [1]. |

| Elimination Half-Life | 51-80 minutes [2]. |

| Primary Route of Elimination | Liver (biliary excretion); ~30% renal excretion [1] [2]. |

| Clinical Scenario | Dosing Guideline | Notes |

|---|---|---|

| Standard Intubation | 0.08 - 0.1 mg/kg IV bolus [1]. | - |

| Rapid Sequence Intubation | 0.1 - 0.2 mg/kg IV [1]. | Onset in <2-3 mins. |

| Maintenance (Balanced Anesthesia) | 0.01 - 0.015 mg/kg IV [1]. | Every 12-15 mins. |

| Continuous Infusion (ICU) | 0.05 - 0.07 mg/kg/hour IV [1]. | After initial bolus. |

Core Experimental Protocols

In Vivo Potency and Duration Assay

This protocol determines the dose-response relationship and time-course of effect in anesthetized animals.

- Animal Model: Cats or rabbits are commonly used [8] [9].

- Anesthesia: Maintained with agents like pentobarbital [8].

- Neuromuscular Monitoring: The sciatic nerve (innervating the tibialis muscle) or a similar nerve-muscle unit is isolated. A force transducer measures the twitch tension of the muscle in response to supramaximal electrical stimulation (e.g., train-of-four every 12 seconds) [8] [7].

- Drug Administration:

- Single Bolus Technique: Used for accurate potency (ED₅₀) estimation. A single dose is administered, and the peak depression of the first twitch (T1) is recorded [6].

- Cumulative Dosing Technique: Successive doses are administered to achieve a deeper block, but this can overestimate potency for intermediate-acting drugs like vecuronium [6].

- Data Analysis: The percentage depression of T1 is plotted against the dose (log) to generate a dose-response curve and calculate ED₅₀, ED₉₀, and ED₉₅. Duration is measured as the time from administration to specific recovery milestones (e.g., 25%, 50%, 95% of baseline T1) [8] [7].

Morphological Correlates of Muscle Response

This methodology investigates the variation in vecuronium sensitivity between different muscle groups.

- Physiological Measurement: In anesthetized animals (e.g., cats), the ED₅₀ and duration of block are determined for several muscles (e.g., tibialis, soleus, diaphragm, masseter) simultaneously using electromyography (EMG) or mechanomyography [8].

- Tissue Sampling: After the physiological measurements, the same muscles are excised.

- Histological Analysis: Cross-sections of the muscles are stained, and the cross-sectional area (CSA) of the muscle fibers is measured [8].

- Receptor Density Quantification: A radio-labeled ligand, ¹²⁵I-α-bungarotoxin, which binds irreversibly to acetylcholine receptors (AChR), is used. A binding assay on muscle homogenates quantifies the number of AChRs per gram of tissue [8].

- Data Correlation: The key parameter, AChR per unit fibre CSA, is calculated. Regression analyses test for association between this morphological parameter and the measured ED₅₀ and duration of block [8].

Protein Binding and Cholinesterase Interaction

This in vitro assay evaluates potential pharmacokinetic interactions.

- Method: A protein binding method not requiring dialysis is used with human plasma [10].

- Procedure: Vecuronium is incubated with human plasma proteins. The extent of binding is determined.

- Cholinesterase Interaction: Vecuronium is incubated with human red cell acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BuChE) to assess if it is a substrate or an inhibitor of these enzymes [10].

- Outcome: Vecuronium is found to be strongly bound to plasma proteins (77-91%) and is a relatively weak inhibitor of BuChE, but not a substrate [10].

Mechanism of Action Visualization

The following diagram illustrates the competitive antagonism of vecuronium bromide at the neuromuscular junction.

This diagram shows how Vecuronium (red) competes with Acetylcholine (green) for receptor binding, preventing muscle contraction.

Key Research & Clinical Insights

- Muscle-Specific Sensitivity: The duration of vecuronium-induced block is prolonged in muscles with a low number of acetylcholine receptors relative to fibre cross-sectional area. This morphological factor is a key predictor of differential sensitivity between muscles [8].

- Gender-Based Pharmacology: Women are significantly more sensitive to vecuronium than men, demonstrating a lower ED₉₅ (39.8 vs 55.7 µg/kg) and a longer duration of neuromuscular block after the same dose [7].

- Metabolite Accumulation: The 3-desacetyl metabolite has significant activity (50-80%) and is renally excreted. Accumulation can cause prolonged paralysis, particularly during long-term infusion in critically ill patients or those with renal failure [1] [5].

- Anesthetic Synergy: The neuromuscular blocking action of vecuronium is potentiated by volatile inhalational anesthetics (e.g., sevoflurane, isoflurane). When used together, the intubating dose of vecuronium should be reduced by approximately 15% [1].

References

- 1. Vecuronium - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Vecuronium: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Vecuronium - an overview [sciencedirect.com]

- 5. This compound [en.wikipedia.org]

- 6. Potency determination for vecuronium (ORG NC45) [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response curve and time-course of effect ... [pubmed.ncbi.nlm.nih.gov]

- 8. Morphological correlates of the differential responses ... [pubmed.ncbi.nlm.nih.gov]

- 9. Dose Related Neuromuscular Blocking Effects ... [ekja.org]

- 10. Protein binding of atracurium and other short-acting ... [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics of vecuronium bromide elimination half-life

Variability in Specific Populations

The elimination of vecuronium is significantly altered in patients with organ dysfunction and in the elderly, leading to a prolonged half-life and duration of action.

| Patient Population | Impact on Elimination Half-life | Impact on Clearance | Clinical Recovery Observation |

|---|---|---|---|

| Elderly Patients | Prolonged: 125 ± 55 min [1] | Reduced: 2.6 ± 0.6 vs 5.6 ± 3.2 mL/kg/min [1] | Spontaneous recovery significantly longer [1] |

| Severe Hepatic Disease (e.g., Cirrhosis, Cholestasis) | Prolonged: ~98 min [2] | Reduced by ~50% [3] [2] | Duration to 75% twitch recovery prolonged to 111 min [2] |

| Renal Failure | No significant change per manufacturer [4]; prolonged in some studies [3] | No significant change per manufacturer [4]; decreased by 50% in some studies [3] | Measurements of recovery may not differ [4]; duration is longer in some studies [3] |

Metabolism and Active Metabolites

Vecuronium's metabolic pathway and its active metabolite are crucial to understanding its pharmacokinetic profile, especially during prolonged administration.

Vecuronium Metabolism and Elimination Pathways

- Primary Metabolic Pathway: Approximately 30% of vecuronium undergoes hepatic metabolism, mainly via deacetylation at the 3-position [5] [3].

- Active Metabolite: The main metabolite is 3-desacetylvecuronium, which possesses significant neuromuscular blocking activity (approximately 50-80% the potency of the parent compound) [5] [3] [4].

- Clinical Impact of Metabolite: The 3-desacetylvecuronium metabolite has a slower plasma clearance than vecuronium [3]. In conditions where the metabolite can accumulate—such as prolonged infusions, renal failure, or hepatic impairment—it can contribute significantly to prolonged neuromuscular blockade [5] [3].

Experimental Methodologies

Key experiments investigating vecuronium's pharmacokinetics and pharmacodynamics share common, rigorous methodologies.

General Workflow for Vecuronium PK/PD Studies

- Pharmacodynamic (PD) Monitoring: The ulnar nerve is stimulated supramaximally at low frequency (e.g., 0.1 Hz) [6] [1]. The mechanical response—force of thumb adduction—is quantified using a force-displacement transducer and recorded [6] [1]. Key metrics include onset time, clinical duration (time to 25% recovery), recovery index (time from 25% to 75% recovery), and plasma concentration at 50% block (Cpss50) [6] [7].

- Pharmacokinetic (PK) Sampling and Analysis: Serial blood samples are collected for up to 8 hours post-injection [6]. Plasma concentrations of vecuronium are typically determined using a specific and sensitive mass spectrometry assay [6]. Data are analyzed using nonlinear regression and fit to multi-compartment models (e.g., a two- or three-compartment open model) [6] [7]. A separate pharmacodynamic model (e.g., a four-compartment model) is then linked to the PK model to describe the concentration-effect relationship [6].

References

- 1. Distribution, elimination, and action of vecuronium in the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of vecuronium ... [pubmed.ncbi.nlm.nih.gov]

- 3. Vecuronium Bromide - an overview [sciencedirect.com]

- 4. This compound [labeling.pfizer.com]

- 5. This compound [en.wikipedia.org]

- 6. Pharmacokinetics and pharmacodynamics of vecuronium ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Org NC 45 in ... [pubmed.ncbi.nlm.nih.gov]

vecuronium bromide metabolism hepatic pathway

Metabolic Pathway & Hepatic Disposition

Vecuronium is a monoquaternary aminosteroid. Its metabolic pathway involves deacetylation in the liver, and its high biliary excretion is attributed to rapid hepatic uptake.

The workflow above illustrates that after intravenous administration, a significant portion of vecuronium is rapidly taken up by the liver [1]. This uptake is a major factor in the initial rapid decline in plasma concentration and the drug's relatively short duration of action [1] [2]. In the liver, it is metabolized to 3-desacetylvecuronium, which has neuromuscular blocking activity [3] [4].

Pharmacokinetics in Liver Disease

Liver disease can significantly alter the pharmacokinetics and pharmacodynamics of vecuronium. The table below synthesizes key findings from human studies.

| Condition | Study Design | Key Pharmacokinetic Changes | Key Pharmacodynamic Changes |

|---|

| Cirrhosis [5] | 12 patients with cirrhosis vs. 14 controls | Plasma clearance (2.73 vs 4.26 ml/min/kg) Elimination half-life (84 vs 58 min) Volume of distribution | Duration to 50% recovery (130 vs 62 min) Recovery rate (25-75%) (44 vs 21 min) | | Alcoholic Liver Disease [6] | 10 patients vs. 10 controls | Clearance, Vdss, elimination half-life | Time to recovery of twitch response Onset time (2.8 vs 1.9 min) |

The impact of liver disease depends on its type and severity. The prolonged effect in cirrhosis is likely due to reduced metabolic capacity and decreased biliary excretion [5] [3]. In contrast, one study on alcoholic liver disease found no change in the duration of action for a single 0.1 mg/kg bolus, suggesting the liver has a significant functional reserve for vecuronium elimination [6].

Systemic inflammation can also impair metabolism. In a rat model of systemic inflammatory response syndrome (SIRS), vecuronium plasma clearance decreased, and the duration of neuromuscular blockade was prolonged, linked to nitric oxide-related inhibition of cytochrome P450 enzymes [7].

Experimental Protocols for Key Findings

To ensure your research can be critically evaluated or replicated, here are the methodologies from pivotal studies.

Protocol 1: Human Hepatobiliary Disposition Study [1]

- Objective: To quantify the biliary excretion and hepatic uptake of vecuronium in humans.

- Subjects: 13 surgical patients for plasma/bile study; 6 separate patients for liver biopsies.

- Dosing: A single intravenous dose of 150 μg/kg.

- Sample Collection:

- Serial plasma and bile samples during surgery.

- Liver biopsy tissue taken 30 minutes post-injection.

- Measurement: Drug concentrations in plasma, bile, and liver tissue.

- Key Calculation: Biliary excretion over 24 hours was estimated based on measured bile excretion and accepted average daily bile flow.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in Cirrhosis [5]

- Objective: To define the PK and PD of vecuronium in patients with cirrhosis.

- Design: Prospective, controlled.

- Subjects: 12 patients with cirrhosis, 14 control patients.

- Dosing: A single bolus of 0.2 mg/kg.

- PK Analysis: Serial plasma samples were collected, and concentrations were fitted to a two-compartment model.

- PD Analysis: The force of thumb adduction in response to ulnar nerve stimulation was recorded continuously to measure neuromuscular blockade.

Protocol 3: Metabolite Activity & Hepatic Uptake (Animal Study) [2]

- Objective: To compare the neuromuscular blocking effects and hepatic dependence of vecuronium and its metabolites.

- Model: Cat.

- Interventions:

- Administered equipotent doses of vecuronium and its three metabolites (3-hydroxy, 17-hydroxy, 3,17-dihydroxy) intravenously.

- Repeated injections with the liver excluded from the circulation.

- Administered compounds via intraportal injection.

- Measurement: Neuromuscular blockade was recorded for each scenario.

The hepatic pathway is the dominant route for vecuronium elimination. When using this agent in patients with significant liver dysfunction, particularly cirrhosis, you should anticipate a prolonged duration of action and a slower recovery, necessitating close monitoring of neuromuscular function [5] [3].

References

- 1. Hepatobiliary disposition of vecuronium bromide in man [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Hepatic Uptake of this compound and Its ... [pubmed.ncbi.nlm.nih.gov]

- 3. Vecuronium - an overview [sciencedirect.com]

- 4. Vecuronium - an overview [sciencedirect.com]

- 5. Pharmacokinetics and pharmacodynamics of vecuronium ... [pubmed.ncbi.nlm.nih.gov]

- 6. Vecuronium in alcoholic liver disease - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 7. treatment with NG-monomethyl-L-arginine [pubmed.ncbi.nlm.nih.gov]

vecuronium bromide crystallographic data X-ray diffraction

Crystallographic Data Summary

| Feature | Original Molecular Structure (1991) | Novel Crystal Form I (Patent CN103450311) |

|---|---|---|

| Analysis Method | Single-crystal X-ray diffraction [1] | X-ray Powder Diffraction (XRPD) [2] |

| Crystal System | Orthorhombic [1] | Not specified |

| Space Group | P2₁2₁2₁ [1] | Not specified |

| Key XRPD Peaks (2θ) | Not available | 5.4, 8.8, 12.4, 13.7, 17.6, 19.7 (all ± 0.2°) [2] |

| DSC Data | Not available | Endothermic peak: 230–260 °C [2] |

| Melting Point | Not available | 250.0–251.0 °C [2] |

| Key Advantages | Defines molecular conformation and stereochemistry [1] | Improved solubility, stability, and reduced hygroscopicity [2] |

Experimental Protocol for Crystal Form I

The following workflow outlines the preparation method for the novel Vecuronium Bromide Crystal Form I as described in the patent:

Preparation workflow for this compound Crystal Form I [2].

Key Details:

- Solvents: The process uses low molecular weight haloalkanes (methylene chloride or chloroform) for dissolution and ethers (diethyl ether, tetrahydrofuran) as anti-solvents [2].

- Crystallization: Can be performed by direct solvent evaporation/cooling or by adding an anti-solvent. The temperature is maintained between -25°C and room temperature [2].

- Scale: The patent states the cumulative volume of solvents is typically 2-20 times the mass of the this compound raw material [2].

Scientific Context & Recent Studies

- Molecular Structure: The 1991 study established the core molecular structure, finding that the A-ring acetoxy and piperidinyl substituents adopt an axial conformation in the solid state and in solution. This conformation changes upon protonation [1].

- Structural Significance: A 2021 study reaffirms that this compound is an aminosteroid with ten stereogenic centers, and its configuration is well-defined [3].

- Modern Analytical Techniques: Recent research focuses on quality control. One study used Fourier Transform Near-Infrared (FTNIR) spectrometry and Principal Component Analysis (PCA) to screen for variability between different production lots, highlighting the importance of consistent solid-form properties [4].

The search confirms that while the single-crystal structure is known, the more recent development and characterization of a novel crystalline form with improved properties is a key focus for pharmaceutical application.

References

HPLC Method for Vecuronium Bromide Quantification: Detailed Application Notes and Protocols

Then, I will now begin writing the main body of the protocol.

Introduction and Principle

Vecuronium bromide (VEC) is an aminosteroidal neuromuscular blocking agent used primarily in clinical anesthesia to induce skeletal muscle relaxation during surgical procedures, facilitating endotracheal intubation and controlled ventilation. Chemically described as 1-[(2β, 3α, 5α, 16β, 17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide, this compound exists as a quaternary ammonium salt with specific chromatographic characteristics [1]. The development of reliable analytical methods for quantifying this compound is essential for pharmaceutical quality control and ensuring patient safety during medical procedures.

High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for the quantification of this compound in both drug substance and drug products. The fundamental principle underlying this analytical approach involves the separation of VEC from its potential degradation products and related substances through a reversed-phase chromatographic mechanism [1] [2]. The method leverages the differential partitioning of analytes between a stationary phase and a mobile phase, with detection typically achieved through ultraviolet (UV) absorption due to the presence of chromophoric groups in the molecule. The stability-indicating property of the method, which allows for accurate quantification of the active pharmaceutical ingredient despite the presence of degradation products, is of particular importance for assessing drug product quality throughout its shelf life [1].

The International Conference on Harmonization (ICH) guidelines mandate that analytical methods for pharmaceutical substances must demonstrate specificity, accuracy, precision, and robustness [1]. For this compound, this necessitates thorough forced degradation studies under various stress conditions including acidic, basic, oxidative, photolytic, and thermal environments to establish the method's stability-indicating capabilities [1] [3]. The following sections provide comprehensive application notes and detailed protocols for the reliable quantification of this compound using HPLC, incorporating method validation data and experimental parameters to assist researchers and pharmaceutical analysts in method implementation.

Recommended HPLC Methods

Based on extensive research and validation studies, two HPLC methods have demonstrated optimal performance for the quantification of this compound. The first method utilizes a cyanopropyl stationary phase and offers comprehensive stability-indicating capabilities, while the second method employs an amino column with alternative mobile phase composition. Both methods have been validated according to ICH guidelines and provide reliable quantification of VEC in pharmaceutical formulations [1] [2].

Table 1: Chromatographic Conditions for this compound HPLC Analysis

| Parameter | Method 1 (Stability-Indicating) | Method 2 (Alternative) |

|---|---|---|

| Column | Tracer Extrasil CN (150 × 4.6 mm; 5 μm) | Luna Amino (150 × 4.6 mm; 5 μm) |

| Mobile Phase | O-phosphoric acid (pH 6; 0.05 M)-acetonitrile (50:50 v/v) | Acetonitrile:water containing 25.0 mmol L⁻¹ sodium phosphate monobasic (50:50 v/v), pH 4.6 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 205 nm |

| Column Temperature | 25°C | Ambient |

| Injection Volume | 20 μL | 20 μL |

| Run Time | 4 minutes | Not specified |

| Retention Time | ~4 minutes | Not specified |

The cyanopropyl-based method (Method 1) has demonstrated exceptional performance in separating this compound from its degradation products formed under various stress conditions. The method employs an isocratic elution system with a mobile phase consisting of O-phosphoric acid (pH 6; 0.05 M) and acetonitrile in equal proportions [1]. The selection of a cyanopropyl column instead of the more conventional C18 stationary phase provides unique selectivity for the separation of VEC from its polar degradation products, which is critical for accurate quantification in stability studies. The method has been comprehensively validated over a concentration range of 10-120 μg/mL, with a limit of detection (LOD) of 2.67 μg/mL and limit of quantification (LOQ) of 8.10 μg/mL [1].

Method 2 utilizes an amino column with different mobile phase composition, offering an alternative selectivity for VEC separation. This method employs sodium phosphate monobasic in the aqueous component of the mobile phase, adjusted to pH 4.6, which provides optimal ionization conditions for the compound [2] [4]. Both methods have demonstrated acceptable system suitability parameters, including theoretical plate count, tailing factor, and repeatability, meeting the requirements for pharmaceutical analysis. The choice between these methods depends on specific laboratory capabilities, available columns, and the particular analytical requirements, though Method 1 provides more comprehensively documented stability-indicating properties [1].

Sample Preparation Procedures

Standard and Sample Solutions

Proper sample preparation is critical for accurate and reproducible results in the HPLC analysis of this compound. For the analysis of pharmaceutical formulations (typically available as lyophilized powders in vials), prepare a stock standard solution of VEC at a concentration of 1 mg/mL by dissolving an appropriate amount of the reference standard in HPLC-grade acetonitrile [1]. For quality control testing of drug products, accurately weigh the contents of a vial and dissolve in mobile phase to achieve the desired concentration. Sonication for 5-10 minutes may be necessary to ensure complete dissolution of the drug substance. Following preparation, all solutions should be filtered through a 0.45 μm membrane filter to remove particulate matter that could damage the HPLC system or compromise chromatographic performance [1].

For construction of the calibration curve, prepare a series of standard solutions in the concentration range of 10-120 μg/mL by transferring appropriate aliquots from the stock standard solution (1 mg/mL) into 10-mL volumetric flasks and diluting to volume with mobile phase [1]. Each concentration should be injected in triplicate to ensure reproducibility. The calibration curve demonstrates excellent linearity in this concentration range with a correlation coefficient (r) of 0.9996, confirming the suitability of this preparation method for quantitative analysis [1]. The regression equation reported for the method is y = 5.553x + 115.4, where y represents the peak area and x represents the concentration of VEC in μg/mL [1].

Forced Degradation Studies

Forced degradation studies are essential for validating the stability-indicating nature of the HPLC method and should be conducted under various stress conditions as recommended by ICH guidelines [1]. Prepare degradation samples by exposing this compound drug substance (1 mg/mL) to the following conditions:

- Acidic hydrolysis: Reflux with 2M HCl for 5 hours

- Basic hydrolysis: Reflux with 2M NaOH for 10 hours

- Oxidative degradation: Treat with 3% H₂O₂ for 1 hour

- Thermal degradation: Heat at 135°C for 2.5 hours

- Photolytic degradation: Expose to UV light at 254 nm for 3 hours

After degradation treatment, neutralize the acidic and basic hydrolysis samples appropriately, evaporate to dryness on a water bath, and reconstitute in mobile phase to achieve a final concentration of 1 mg/mL [1]. The method effectively separates VEC from all degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capabilities. The major degradation pathway involves hydrolysis of the ester functional groups, leading to the formation of 3-desacetylvecuronium and other related substances [1] [4].

System Suitability

System suitability tests are fundamental verification steps that ensure the chromatographic system is performing adequately at the time of analysis. These parameters should be evaluated before proceeding with sample analysis to guarantee method reliability and reproducibility. For the HPLC analysis of this compound, the following system suitability criteria must be met:

Table 2: System Suitability Parameters for VEC HPLC Analysis

| Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Theoretical Plates | >2000 | >2000 |

| Tailing Factor | ≤2.0 | <2.0 |

| Repeatability (%RSD) | ≤2.0% | 0.338% |

| Resolution | >2.0 from closest peak | >2.0 |

| Retention Time | Consistent (RSD ≤ 1%) | ~4 min (RSD < 1%) |

The chromatographic system should consist of an HPLC equipped with a quaternary pump, autosampler, column oven, and UV detector. The Tracer Extrasil CN column (150 × 4.6 mm; 5 μm) must be maintained at 25°C throughout the analysis [1]. The mobile phase should be prepared fresh daily, filtered through a 0.45 μm membrane filter, and degassed by sonication before use. The system is equilibrated with mobile phase for approximately 45 minutes before the first injection to ensure stable baseline and reproducible retention times [1].

The injection precision, measured as the relative standard deviation (RSD) of peak areas for six replicate injections of a standard solution at 100 μg/mL concentration, should not exceed 2.0%. The reported method achieved an RSD of 0.338%, demonstrating excellent injection repeatability [1]. The tailing factor for the VEC peak should be less than 2.0, indicating symmetric peak shape, which is essential for accurate integration and quantification. The method consistently produces sharp, well-resolved peaks with retention times of approximately 4 minutes for VEC, allowing for rapid analysis and high throughput in quality control settings [1].

Validation Parameters

The HPLC method for this compound quantification has been extensively validated according to International Conference on Harmonization (ICH) guidelines, demonstrating compliance with regulatory requirements for pharmaceutical analysis [1]. The validation encompassed all critical parameters including specificity, linearity, accuracy, precision, detection and quantification limits, and robustness.

Table 3: Method Validation Parameters for VEC HPLC Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 10-120 μg/mL | Correlation coefficient ≥ 0.999 |

| Correlation Coefficient (r) | 0.9996 | ≥ 0.999 |

| Accuracy (Drug Substance) | 100.32 ± 1.25% | 98-102% |

| Accuracy (Drug Product) | 100.06 ± 1.02% | 98-102% |

| Repeatability (RSD%) | 0.338% | ≤ 2.0% |

| Intermediate Precision (RSD%) | 0.509% | ≤ 2.0% |

| LOD | 2.67 μg/mL | - |

| LOQ | 8.10 μg/mL | - |

The method demonstrates excellent specificity by successfully separating VEC from all forced degradation products formed under various stress conditions. The accuracy was determined by recovery studies using standard addition method at different concentration levels, yielding mean recovery of 98.50 ± 0.39% for the standard addition method and 100.32 ± 1.25% for drug substance [1]. The precision was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies, with RSD values of 0.338% and 0.509% respectively, well within the acceptable limits of 2.0% [1].

The linearity of the method was established across the concentration range of 10-120 μg/mL, with a correlation coefficient of 0.9996, indicating an excellent linear relationship between concentration and peak area [1]. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 2.67 μg/mL and 8.10 μg/mL, respectively, demonstrating adequate sensitivity for the quantification of VEC in pharmaceutical formulations [1]. The method also proved to be robust, showing minimal impact on system suitability parameters when deliberate variations were introduced in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C), though specific data for these variations were not provided in the search results.

Application Notes

Practical Implementation Guidance

Successful implementation of the HPLC method for this compound requires attention to several practical aspects. The cyanopropyl column used in the primary method offers unique selectivity but may require special sourcing compared to more conventional C18 columns [1]. When using a new column, adequate conditioning with mobile phase for at least 45 minutes is essential to achieve stable baseline and reproducible retention times. For laboratories without access to the specific Tracer Extrasil CN column, alternative cyanopropyl columns with similar dimensions and particle size may be used, though method performance should be verified against validation criteria.

The selection of detection wavelength at 210 nm provides optimal sensitivity for VEC but may also increase the likelihood of detecting solvent and mobile phase impurities [1] [2]. Therefore, use of high-purity HPLC grade solvents is critical to minimize baseline noise and artifacts. For analysis requiring higher sensitivity, such as in biological samples, LC-MS methods employing electrospray ionization in positive mode have been developed with limits of detection as low as 0.005 mg/L in blood [5]. These methods typically use C18 columns with mobile phases containing volatile modifiers such as 0.1% formic acid and acetonitrile to facilitate ionization [5].

Troubleshooting and Method Maintenance

Common issues that may arise during method implementation include baseline drift, peak tailing, and retention time shifts. Baseline drift can often be resolved by thorough mobile phase degassing and ensuring column temperature stability. Peak tailing may indicate column deterioration or inappropriate mobile phase pH, necessitating column replacement or mobile phase adjustment. Retention time shifts beyond acceptable limits (±1%) typically suggest mobile phase composition variability or column performance issues [1].

For long-term method maintenance, regular column cleaning according to manufacturer recommendations is essential. When not in use, the column should be stored in acetonitrile-water mixture (without buffer) to prevent microbial growth and salt crystallization. System suitability tests should be performed daily before sample analysis to ensure continued method performance. The method has demonstrated successful application in the quantification of VEC in pharmaceutical preparations, with statistical comparison to official methods confirming high accuracy and precision [1]. The stability-indicating capability of the method makes it particularly valuable for quality control laboratories involved in stability studies and shelf-life determination of this compound formulations.

Workflow and Pathway Diagrams

Figure 1: HPLC Analysis Workflow for this compound Quantification

The diagram illustrates the comprehensive workflow for the HPLC analysis of this compound, highlighting critical steps from mobile phase preparation through data analysis. The system suitability check represents a key decision point in the process, ensuring that the chromatographic system meets predefined performance criteria before sample analysis proceeds. This rigorous approach guarantees the reliability and reproducibility of analytical results, which is particularly important for quality control applications in pharmaceutical manufacturing.

Conclusion

The HPLC method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in pharmaceutical substances and products. The validated method exhibits excellent performance characteristics, including linearity across the concentration range of 10-120 μg/mL, precision with RSD values below 1%, and accuracy with mean recovery of approximately 100% [1]. The stability-indicating capability of the method, demonstrated through forced degradation studies under various stress conditions, makes it particularly valuable for assessing drug product stability and shelf-life [1] [3].

Implementation of this method in quality control laboratories requires careful attention to chromatographic conditions, particularly the use of a cyanopropyl stationary phase and mobile phase composition as specified. The method offers significant advantages over previously reported techniques, including rapid analysis time (4 minutes per injection), comprehensive validation according to ICH guidelines, and proven ability to separate VEC from all potential degradation products [1]. For researchers requiring alternative approaches, the amino column method or LC-MS techniques provide viable alternatives with documented performance characteristics [2] [5]. This HPLC method represents a reliable solution for the routine analysis of this compound in pharmaceutical development and quality control settings.

References

- 1. Stability indicating liquid chromatography method for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound in Pharmaceuticals [link.springer.com]

- 3. Stability indicating liquid chromatography method for the ... [doaj.org]

- 4. Determination of this compound in Pharmaceuticals [academia.edu]

- 5. Quantitative analysis of the aminosteroidal non ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Capillary Zone Electrophoresis Analysis of Vecuronium Bromide

Introduction and Principles

Vecuronium bromide (VEC) is an aminosteroidal neuromuscular blocking agent used primarily during surgical procedures and mechanical ventilation to induce skeletal muscle relaxation. As a quaternary ammonium compound, VEC possesses permanent positive charges, making it particularly suitable for analysis by capillary zone electrophoresis (CZE) with various detection methods. The analysis of VEC is crucial in pharmaceutical quality control and clinical monitoring due to its narrow therapeutic index and potential for serious adverse effects if improperly dosed. CZE has emerged as a powerful analytical technique for VEC determination, offering significant advantages over traditional chromatographic methods in terms of separation efficiency, minimal sample consumption, and reduced operational costs.

The fundamental principle underlying CZE separation of VEC relies on the electrophoretic mobility of charged species in an alkaline buffer system. When an electric field is applied across the capillary, VEC cations migrate toward the cathode with a velocity proportional to their charge-to-size ratio. The separation of VEC from its analogues and degradation products can be enhanced through the strategic use of buffer additives such as cyclodextrins, which form host-guest complexes with the steroidal structure of VEC, altering its effective mobility and providing selectivity. The optimized separation conditions allow for rapid and efficient resolution of VEC from potentially interfering compounds, including its common degradation products such as 3-desacetylvecuronium, which forms through hydrolysis of the ester functional groups [1].

The application of CZE in pharmaceutical analysis continues to gain acceptance as regulatory agencies recognize its analytical robustness and reproducibility. For VEC analysis specifically, CZE methods have been validated according to International Conference on Harmonization (ICH) guidelines, establishing their suitability for quality control testing in regulated environments. Moreover, the development of advanced detection schemes such as capacitively coupled contactless conductivity detection (C⁴D) has expanded the application of CZE for VEC analysis, particularly for samples where UV-absorbing compounds might interfere with traditional UV detection [2] [3]. These technological advances position CZE as a valuable orthogonal technique to chromatographic methods for comprehensive characterization of VEC in both pharmaceutical formulations and biological matrices.

Methodology

CZE Instrumentation and Conditions

The CZE analysis of this compound employs specific instrumentation and conditions optimized for efficient separation and detection. The following protocol describes the primary method using capacitively coupled contactless conductivity detection (C⁴D), which is particularly suitable for detecting the cationic VEC molecule that lacks strong UV chromophores [2] [3].

Capillary Specifications: Use a bare fused-silica capillary with 50 μm internal diameter and 75 cm total length (45 cm effective length to the detector). New capillaries should be conditioned sequentially with 1 M NaOH (30 min), 0.1 M NaOH (30 min), and deionized water (30 min) before initial use. Between runs, rinse the capillary with background electrolyte for 2 minutes to ensure reproducibility.

Background Electrolyte: Prepare 50 mM borate buffer (pH 9.5) containing 12.5 mg/mL of (2-hydroxypropyl)-γ-cyclodextrin as a separation modifier. Filter through a 0.45 μm membrane and degas by sonication for 10 minutes before use. The cyclodextrin functions as a chiral selector and enhances separation selectivity by forming transient complexes with the steroidal structure of VEC.

Instrumental Parameters: Apply a separation voltage of +30 kV at 25°C. Perform hydrodynamic injection at 1000 mbar for 3 seconds. The detection window should be positioned at 45 cm from the injection end. For C⁴D detection, set the detector amplitude to 100% and frequency to 800 Hz [2]. Under these conditions, VEC typically migrates in less than 4 minutes with excellent peak symmetry.

Alternative UV Detection Method: For instruments equipped with UV detection, utilize an uncoated fused-silica capillary (40.0 cm total length, 31.5 cm effective length, 50 μm i.d.) with indirect UV detection at 230 nm. The electrolyte should comprise 1.0 mmol L⁻¹ of quinine sulfate dihydrate at pH 3.3 with 8.0% acetonitrile as an organic modifier [4].

System Optimization Strategies

Several critical factors require optimization to achieve robust separation of VEC by CZE:

pH Optimization: The buffer pH significantly affects the electroosmotic flow and analyte ionization. For VEC separation, alkaline conditions (pH 9.5) provide optimal results by maintaining the compound in its cationic form while generating sufficient electroosmotic flow for rapid analysis.

Cyclodextrin Concentration: The concentration of (2-hydroxypropyl)-γ-cyclodextrin should be optimized between 10-15 mg/mL to balance separation efficiency and analysis time. Higher concentrations improve resolution but may increase viscosity and migration times.

Voltage Effects: Separation voltages between 20-30 kV should be evaluated. Higher voltages reduce analysis time but may generate excessive Joule heating, leading to peak broadening. The optimal +30 kV represents a compromise between efficiency and practical operation.

Internal Standard Selection: Use phenyltrimethylammonium iodide as an internal standard at a concentration of 100 μg/mL to correct for injection variability and instrument fluctuations [2]. The internal standard should be added to all calibration standards and samples at a constant concentration.

Sample Preparation Protocol

Proper sample preparation is essential for accurate VEC quantification:

Pharmaceutical Formulations: Accurately weigh powder equivalent to 10 mg of VEC and transfer to a 10 mL volumetric flask. Add approximately 7 mL of deionized water and sonicate for 10 minutes to dissolve. Dilute to volume with water and mix well. For injection solutions, dilute directly with deionized water to reach the working concentration range of 25-250 μg/mL [2].

Internal Standard Addition: Pipette 1.0 mL of the sample solution into a 2.0 mL vial and add 0.1 mL of internal standard solution (1.0 mg/mL phenyltrimethylammonium iodide in water). Mix thoroughly by vortexing for 30 seconds.

Sample Filtration: Centrifuge the solution at 10,000 rpm for 5 minutes and filter through a 0.45 μm syringe filter directly into an autosampler vial to remove particulate matter that could clog the capillary.

Stability Considerations: Prepare samples immediately before analysis or store at 4°C for no more than 24 hours to prevent degradation. VEC is susceptible to hydrolytic degradation under both acidic and basic conditions, requiring neutral pH for sample solutions [1].

Performance Characteristics

Analytical Performance Data

The CZE method with C⁴D detection has been systematically validated for the quantification of this compound according to ICH guidelines. The method demonstrates excellent linearity across the concentration range of 25-250 μg/mL, with a correlation coefficient (r) greater than 0.9968. The limit of detection (LOD) for VEC is 6 μg/mL, while the limit of quantification (LOQ) is established at 25 μg/mL, sufficiently sensitive for pharmaceutical quality control applications. The accuracy, expressed as percentage recovery, ranges between 95.7-102.7% across three concentration levels, demonstrating suitable trueness for the intended application. The precision of the method, expressed as relative standard deviation (RSD), is less than 2.61% for both intra-day and inter-day measurements, indicating robust repeatability [2].

Table 1: Performance Characteristics of CZE with C⁴D Detection for this compound Analysis

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear range | 25-250 μg/mL | - |

| Correlation coefficient (r) | >0.9968 | ≥0.995 |

| Limit of detection | 6 μg/mL | - |

| Limit of quantification | 25 μg/mL | - |

| Accuracy (recovery) | 95.7-102.7% | 95-105% |

| Precision (RSD) | <2.61% | ≤5% |

| Migration time RSD | <1.5% | ≤2% |

When comparing CZE with alternative separation techniques, distinct performance differences emerge. The HPLC-UV method for VEC analysis typically offers lower detection limits (2.67 μg/mL for LOD and 8.10 μg/mL for LOQ) but requires longer analysis times and higher solvent consumption [5] [1]. In contrast, the CZE-UV method with indirect detection shows higher quantification limits (15.1 μg/mL for LOQ) compared to the C⁴D approach, highlighting the advantage of conductivity detection for this application [4]. For ultra-trace analysis in biological matrices, LC-MS methods provide superior sensitivity with LODs as low as 0.005 mg/L in blood, but require sophisticated instrumentation and extensive sample preparation [6].

Table 2: Comparison of Analytical Techniques for this compound Determination

| Method | Linear Range | LOD | LOQ | Analysis Time | Key Applications |

|---|---|---|---|---|---|

| CZE-C⁴D [2] | 25-250 μg/mL | 6 μg/mL | 25 μg/mL | <4 min | Pharmaceutical formulations |

| HPLC-UV [1] | 10-120 μg/mL | 2.67 μg/mL | 8.10 μg/mL | 4 min | Stability studies, formulations |

| CZE-UV (indirect) [4] | Up to 350 μg/mL | - | 15.1 μg/mL | - | Pharmaceutical analysis |

| LC-ESI-MS [6] | 0.01-1.00 mg/L | 0.005 mg/L | 0.010 mg/L | - | Biological matrices, postmortem |

Selectivity and Forced Degradation Studies

The selectivity of the CZE method for VEC has been demonstrated through forced degradation studies, which reveal the method's ability to separate the drug from its degradation products. When subjected to stress conditions including acidic hydrolysis (2M HCl), basic hydrolysis (2M NaOH), oxidation (3% H₂O₂), photolysis (UV light at 254 nm), and thermal degradation (135°C), VEC undergoes decomposition through distinct pathways [5] [1]. Under alkaline conditions, VEC primarily degrades via hydrolysis of the acetyl ester groups, forming 3-desacetylvecuronium as a major degradation product. Acidic stress results in similar decomposition patterns but at a slower rate, while oxidative stress produces multiple polar degradation compounds. The CZE method successfully resolves VEC from all these degradation products, demonstrating its stability-indicating capability and specificity for pharmaceutical quality control applications. The peak purity of VEC in stressed samples confirmed the absence of co-eluting impurities, validating the method for stability testing purposes [1].

Comparative Analysis with Other Techniques

CZE versus HPLC Methods

Capillary zone electrophoresis offers several distinct advantages over high-performance liquid chromatography for the analysis of this compound. From an economic perspective, CZE consumes significantly smaller volumes of reagents and solvents, reducing operational costs and environmental impact. A typical CZE analysis uses microliter quantities of buffer per run, whereas HPLC methods may require hundreds of milliliters of organic solvents daily. From a technical standpoint, CZE provides superior separation efficiency with theoretical plate counts often exceeding hundreds of thousands per meter, compared to tens of thousands typically achieved in HPLC. This high efficiency translates to improved resolution of closely related compounds and degradation products. Additionally, CZE methods for VEC analysis generally offer faster separation times, with analysis completed in less than 4 minutes compared to approximately 4 minutes for HPLC methods [2] [1].

However, HPLC maintains certain advantages for specific applications. HPLC-UV methods generally provide better sensitivity for VEC quantification, with lower limits of detection (2.67 μg/mL compared to 6 μg/mL for CZE-C⁴D) [1]. This enhanced sensitivity makes HPLC more suitable for analyzing samples with low VEC concentrations or for detecting trace-level impurities. HPLC also offers better compatibility with mass spectrometric detection, facilitating the structural elucidation of unknown degradation products. For comprehensive stability studies, HPLC with mass detection has been successfully employed to characterize VEC degradation products, identifying 3,17-desacetyl vecuronium as a major hydrolytic degradation product and proposing degradation pathways based on mass spectral data [1] [4]. The choice between CZE and HPLC should therefore be guided by the specific analytical requirements, with CZE offering advantages for routine quality control of formulations and HPLC being preferred for comprehensive impurity profiling and method development.

Comparison with Advanced Techniques

For specialized applications, particularly in clinical and forensic toxicology, more advanced techniques such as LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) are employed for VEC analysis. These methods offer exceptional sensitivity, with limits of detection as low as 0.005 mg/L in blood, enabling quantification of VEC and its active metabolite 3-desacetylvecuronium in biological matrices [6]. The structural specificity of MS detection provides unambiguous compound identification, which is crucial in forensic investigations and pharmacokinetic studies. However, these sophisticated techniques require significant capital investment and specialized operator training, making them less suitable for routine quality control in pharmaceutical manufacturing.

Recently, Fourier Transform near-infrared spectrometry (FT-NIR) has been explored for rapid quality assessment of VEC formulations. This non-destructive technique allows for direct analysis through vial walls without sample preparation, making it ideal for rapid screening of multiple samples. Studies have employed FT-NIR coupled with multivariate statistical techniques to identify variability between different production lots of VEC, detecting potential differences in chemical composition or physical properties [7]. While FT-NIR cannot match the separation capabilities of CZE or HPLC, it serves as a valuable process analytical technology (PAT) tool for rapid quality assessment and identification of potential outliers in pharmaceutical production. Each analytical technique offers unique strengths, and a comprehensive quality control strategy may incorporate multiple orthogonal methods to fully characterize VEC drug substances and products.

Troubleshooting and Technical Notes

Common Issues and Solutions

Even with a validated CZE method, analysts may encounter technical challenges during routine application. Understanding these issues and their solutions ensures method robustness and analytical reliability.

Poor Peak Shape: If VEC peaks show tailing or fronting, first check the capillary conditioning and ensure adequate buffer pH control. Poor peak shape often results from silanophilic interactions between the cationic analyte and negatively charged capillary wall. Increasing the concentration of borate buffer to 75 mM or adding 5 mM triethylamine to the background electrolyte can minimize these interactions. For severe cases, consider using a permanently coated capillary designed for basic compound analysis.

Migration Time Drift: Consistent increase or decrease in migration times across sequential runs typically indicates buffer depletion or electroosmotic flow instability. Replace the background electrolyte every 10-15 runs or implement a buffer refreshment strategy between injections. Ensure the capillary temperature is stabilized at 25±0.5°C, as minor temperature fluctuations significantly affect migration time reproducibility.

Noisy Baselines in C⁴D Detection: Excessive noise in capacitively coupled contactless conductivity detection may result from air bubbles in the detection window or inadequate grounding of the instrument. Ensure the detection cell is properly aligned and free from air bubbles. Verify that all instrument components are properly grounded and shielded from electrical interference. Increasing the smoothing factor or applying a Gaussian filter (1-2 Hz cutoff) can improve signal-to-noise ratio without significantly affecting peak integrity [2] [7].

Irreproducible Injection: For hydrodynamic injection, ensure consistent injection time and pressure across all runs. Check for capillary obstructions or leaks in the fluidic path if peak areas show high variability. Using an internal standard such as phenyltrimethylammonium iodide corrects for minor injection variations and improves quantitative precision [2].

Quality Control Recommendations

To ensure reliable VEC quantification, implement the following quality control measures:

System Suitability Test: Before each analytical sequence, inject a system suitability solution containing VEC at 100 μg/mL and the internal standard. The resulting electrophoregram should meet the following criteria: migration time RSD <1.5% for five consecutive injections, resolution between VEC and internal standard >2.0, and theoretical plates >50,000 per meter.

Control Samples: Include method blanks (mobile phase only), quality control samples at three concentration levels (low, medium, high), and continuing calibration verification standards throughout the analytical sequence. The back-calculated concentration of calibration standards should be within ±15% of nominal values (±20% at LLOQ).

Capillary Maintenance: To extend capillary lifetime and maintain performance, rinse with 0.1 M NaOH for 5 minutes followed by deionized water for 5 minutes at the end of each sequence. Store capillaries filled with deionized water when not in use for extended periods.

Data Integrity: Document all capillary replacements, buffer preparations, and instrument maintenance activities. Perform regular preventive maintenance on the CZE instrument according to manufacturer specifications, with particular attention to electrode cleaning and detector alignment.

Experimental Workflow and Signaling Pathways

The following workflow diagrams illustrate the key procedural elements and degradation pathways relevant to CZE analysis of this compound.

Diagram 1: Complete workflow for the capillary zone electrophoresis analysis of this compound, covering sample preparation to data analysis with integrated quality control steps.

Diagram 2: Primary degradation pathways of this compound under various stress conditions, showing the formation of major degradation products that must be separated from the parent compound during CZE analysis.

References

- 1. Stability indicating liquid chromatography method for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of muscle relaxants pancuronium and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of muscle relaxants pancuronium and ... [explorer.cuni.cz]

- 4. Determination of this compound in Pharmaceuticals [academia.edu]

- 5. Stability indicating liquid chromatography method for the ... [sciencedirect.com]

- 6. Quantitative analysis of the aminosteroidal non ... [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Vecuronium Quality Using Near-Infrared ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: LC-MS Determination of Vecuronium Bromide in Pharmaceutical Formulations

Introduction to Vecuronium Bromide and Analytical Requirements

This compound is a monoquaternary aminosteroid-based nondepolarizing neuromuscular blocking agent used primarily as an adjunct during general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Chemically designated as 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide, this compound possesses a molecular weight of 637.73 g/mol (C₃₄H₅₇BrN₂O₄) and exists as a crystalline powder that is formulated as a lyophilized powder for injection due to its instability in solution [1] [2]. The drug is structurally similar to pancuronium but lacks a quaternizing methyl group in the 2-piperidino substitution, resulting in decreased vagolytic activity and an intermediate duration of neuromuscular blockade compared to other agents in its class [1].

The quantitative determination of this compound in pharmaceutical formulations presents significant analytical challenges due to its quaternary ammonium structure, lack of UV chromophore, thermal instability, and the presence of potentially interfering excipients and degradation products. Current regulatory methods include the United States Pharmacopeia (USP) LC methods for determination of vecuronium in presence of its related substances and British Pharmacopoeia (BP) potentiometric methods [3]. The emergence of LC-MS techniques has revolutionized the analysis of this compound by providing superior sensitivity, selectivity, and capability for simultaneous determination of the active pharmaceutical ingredient and its related compounds, making it particularly valuable for pharmaceutical quality control, stability testing, and forensic investigations [4] [5].

Analytical Challenges and Method Selection Considerations

The determination of this compound in pharmaceutical products presents several unique analytical challenges that must be addressed during method development. First, the compound contains quaternary amine moieties that complicate extraction and chromatographic separation, while its molecular structure lacks a strong UV chromophore, limiting sensitivity with conventional UV detection [5]. Additionally, this compound demonstrates thermal instability, precluding the use of gas chromatographic methods without derivatization [5]. Pharmaceutical formulations also contain complex excipient systems including citric acid anhydrous, sodium phosphate dibasic anhydrous, and mannitol as tonicity adjuster, buffered to an acidic pH of 3.5-4.5 [3] [2], which may interfere with analytical determination.

The selection of appropriate analytical technology must consider these challenges while meeting the required analytical parameters. Traditional HPLC-UV methods require careful optimization to achieve adequate sensitivity and specificity, often necessitating low wavelength detection (~210 nm) where interference from mobile phase components and excipients is more likely [3] [6]. In contrast, LC-MS methodologies provide enhanced selectivity through mass resolution, enabling definitive identification and accurate quantification of this compound even in the presence of co-eluting compounds. The electrospray ionization (ESI) interface has proven particularly effective for vecuronium analysis due to the permanent positive charge on its quaternary ammonium group, which promotes efficient ionization in positive ion mode [4] [5]. When implementing stability-indicating methods, LC-MS offers the additional advantage of enabling structural characterization of degradation products and related substances without the need for time-consuming isolation procedures [3].

LC-MS Method Development and Optimization

Instrumentation and Chromatographic Conditions

The development of robust LC-MS methods for this compound determination requires careful optimization of both chromatographic and mass spectrometric parameters. For chromatographic separation, reversed-phase columns with polar-embedded groups or cyanopropyl stationary phases have demonstrated excellent performance. Specifically, the Tracer Extrasil CN column (150 × 4.6 mm; 5 μm) has been successfully employed with a mobile phase consisting of 0.05M O-phosphoric acid (pH 6) and acetonitrile (50:50, v/v) at a flow rate of 1.0 mL/min [3]. Alternative methods utilize amino columns (Luna 150 × 4.6 mm, 5 μm) with acetonitrile:water containing 25.0 mmol L⁻¹ of sodium phosphate monobasic (50:50 v/v), pH 4.6 [6]. The column temperature is typically maintained at 25°C, and the injection volume ranges from 20-50 μL depending on the required sensitivity [4] [3].

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode has proven most effective due to the permanent positive charge on the quaternary ammonium group of this compound. The compound produces characteristic doubly-charged molecular ions [M²⁺] at m/z 279.2, which serves as the predominant ion for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [4] [5]. The mass spectrometer parameters should be optimized to achieve maximum sensitivity for this ion, with typical settings including: capillary voltage 3.5-4.0 kV, cone voltage 30-40 V, source temperature 100-120°C, and desolvation temperature 300-400°C. The use of desolvation gas (nitrogen) at 500-800 L/h and cone gas at 50-100 L/h promotes efficient desolvation and ionization [4].

Sample Preparation and Extraction Techniques

Proper sample preparation is critical for accurate and reproducible determination of this compound in pharmaceutical formulations. For quality control testing, samples are typically prepared by dissolving the lyophilized powder in acetonitrile-water mixtures to achieve a final concentration of approximately 1 mg/mL, followed by appropriate dilution with mobile phase [3]. When analyzing complex matrices or conducting stability studies, solid-phase extraction (SPE) using weak cation exchange cartridges provides effective cleanup and preconcentration. The extraction procedure typically involves conditioning the cartridge with methanol and water, loading the sample, washing with water and methanol, and eluting with methanolic solutions containing ammonium acetate or formic acid [4].

Table 1: Optimal LC-MS Conditions for this compound Determination

| Parameter | Recommended Conditions | Alternative Conditions |

|---|---|---|

| Column | Tracer Extrasil CN (150 × 4.6 mm; 5 μm) | Luna Amino (150 × 4.6 mm; 5 μm) |

| Mobile Phase | 0.05M O-phosphoric acid (pH 6):ACN (50:50) | Acetonitrile:25mM NaH₂PO₄ (50:50, pH 4.6) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 20 μL | 20-50 μL |

| Ionization Mode | ESI-Positive | ESI-Positive |

| Detection Ions | m/z 279.2 [M]²⁺, m/z 557.5 [M]⁺ | m/z 279.2 [M]²⁺, m/z 557.5 [M]⁺ |

| Sample Preparation | Dilution in ACN:water or SPE (WCX) | Dilution in mobile phase |

The following workflow diagram illustrates the comprehensive LC-MS method development process for this compound analysis:

Experimental Protocols

Standard Solution Preparation and Calibration

Primary Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (certified purity) into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Mix thoroughly and store protected from light at 4°C when not in use [3].

Working Standard Solutions: Prepare working standards in the concentration range of 10-120 μg/mL by appropriate dilution of the primary standard solution with mobile phase. For trace analysis, extend the calibration range to 0.25-50.0 ng/mL using serial dilution [4] [3].

Calibration Curve Construction: Inject 20 μL of each working standard solution in triplicate using the optimized LC-MS conditions. Plot the peak areas against the corresponding concentrations to establish the calibration curve. The method typically demonstrates excellent linearity with correlation coefficients (r) ≥ 0.9996 [3].

Sample Preparation Protocol for Pharmaceutical Formulations

For Drug Substance: Accurately weigh powder equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add approximately 7 mL of diluent (acetonitrile:water, 50:50 v/v) and sonicate for 10 minutes with occasional shaking. Dilute to volume with the same diluent and mix thoroughly [3].

For Drug Product (Lyophilized Vials): Reconstitute the entire content of one vial according to manufacturer instructions. Transfer an aliquot equivalent to approximately 10 mg of this compound to a 10 mL volumetric flask. Dilute to volume with mobile phase and mix well. Filter through a 0.45 μm membrane filter before injection [3] [2].

For Forced Degradation Studies: Prepare a stock solution of 1 mg/mL of this compound and subject aliquots to various stress conditions: acidic hydrolysis (2M HCl, reflux for 5 h), basic hydrolysis (2M NaOH, reflux for 10 h), oxidative degradation (3% H₂O₂, 1 h), thermal degradation (135°C, 2.5 h), and photolytic degradation (UV light at 254 nm, 3 h). Neutralize acid/base hydrolysates before analysis [3].

LC-MS Analysis Procedure

System Preparation: Equilibrate the LC-MS system with the mobile phase for at least 45 minutes at the initial composition and flow rate before the first injection [3].

Sequence Setup: Program the autosampler to inject samples in the following sequence: system suitability standard, method blank, calibration standards (in increasing concentration), quality control samples, and finally test samples.

Chromatographic Analysis: Inject 20 μL of each solution using the optimized LC conditions. The total run time is typically 4-6.5 minutes, with this compound eluting at approximately 2.5-3.5 minutes [4] [3].

Mass Spectrometric Detection: Monitor the characteristic ions of this compound (m/z 279.2 as the primary quantitation ion and m/z 557.5 as confirmation) using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

System Suitability Verification: Confirm that the system meets acceptance criteria prior to sample analysis: retention time RSD ≤ 2%, peak area RSD ≤ 5%, theoretical plates ≥ 2000, and tailing factor ≤ 2.0 [3].

Table 2: Method Validation Parameters for this compound LC-MS Assay

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.25-50.0 ng/mL (biological); 10-120 μg/mL (pharmaceutical) | r ≥ 0.999 |

| Limit of Detection (LOD) | 2.67 μg/mL (HPLC-UV); Significantly lower with MS detection | S/N ≥ 3 |

| Limit of Quantification (LOQ) | 8.10 μg/mL (HPLC-UV); 0.25 ng/mL (LC-MS) | S/N ≥ 10, RSD ≤ 5% |

| Precision (Repeatability) | RSD 0.338% | RSD ≤ 1% |

| Intermediate Precision | RSD 0.509% | RSD ≤ 2% |

| Accuracy (Recovery) | 98.5-100.32% | 98-102% |

Advanced Applications and Stability-Indicating Methods

Simultaneous Determination of Vecuronium and Related Compounds

LC-MS methods enable the simultaneous determination of this compound along with its related compounds and metabolites, which is particularly valuable for comprehensive quality control and stability testing. Key related compounds include potential impurities and degradation products such as 3-monodesacetyl vecuronium (3-OH-VEC), 17-monodesacetyl vecuronium, and 3,17-bisdesacetyl vecuronium (3,17-OH-VEC) [4] [5]. The 3-desacetyl metabolite has been identified as having approximately 80% of the neuromuscular blocking potency of the parent compound and may accumulate during prolonged administration, particularly in critically ill patients [1]. The optimized LC-ESI-MS method achieves almost complete separation of these compounds within 6.5 minutes, with linear responses over the concentration range of 0.25-50.0 ng/mL for each compound [4].

The mass spectral characteristics of these compounds reveal distinctive patterns, with this compound producing doubly-charged molecules [M²⁺] at m/z 279.2 as base peak ions, while the desacetyl metabolites show corresponding ions at m/z 258.1 for 3-OH-VEC and m/z 237.1 for 3,17-OH-VEC [5]. These characteristic mass spectral patterns facilitate unambiguous identification and reliable quantification of each compound in complex mixtures. The application of this simultaneous determination method to serum samples from patients receiving vecuronium infusion demonstrated significantly higher concentrations of 3-OH-VEC compared to other metabolites, suggesting its utility as a forensic marker of vecuronium administration [4] [5].

Forced Degradation Studies and Stability Profiling

Forced degradation studies provide critical insights into the inherent stability characteristics of this compound and facilitate the development of stability-indicating methods. When subjected to various stress conditions, this compound demonstrates distinctive degradation patterns:

- Acidic and Basic Hydrolysis: Results in deacetylated products, particularly at the 3-position, forming 3-desacetyl vecuronium as a major degradation product [3].

- Oxidative Degradation: Treatment with 3% hydrogen peroxide produces multiple oxidative degradation products that can be characterized by their mass spectral patterns [3].

- Thermal and Photolytic Degradation: Exposure to dry heat (135°C) and UV light (254 nm) generates additional degradation products that must be resolved from the parent compound [3].

The following diagram illustrates the degradation pathways and metabolic transformation of this compound identified through these studies: